
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by oxygen atoms and alkyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane typically involves the reaction of tetrabutylstannane with tetradecyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and hexane, and the reaction is often catalyzed by acids or bases to facilitate the formation of the distannoxane linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
科学的研究の応用
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(oxododecyl)distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is unique due to its specific alkyl groups and the resulting properties. Its structure allows for specific interactions in catalysis and material science applications that are not possible with other similar compounds .
特性
CAS番号 |
84787-74-6 |
|---|---|
分子式 |
C44H94O3Sn2 |
分子量 |
908.6 g/mol |
IUPAC名 |
dibutyl-[dibutyl(tetradecoxy)stannyl]oxy-tetradecoxystannane |
InChI |
InChI=1S/2C14H29O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;4*1-3-4-2;;;/h2*2-14H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChIキー |
LKHTYEXCONZOSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



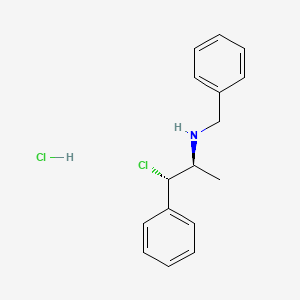
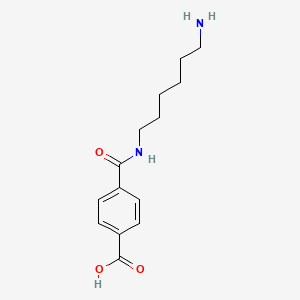

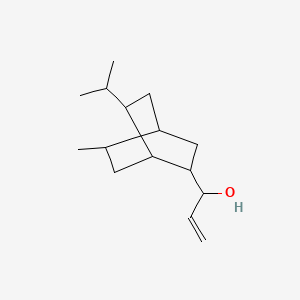
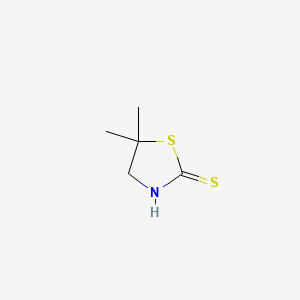
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
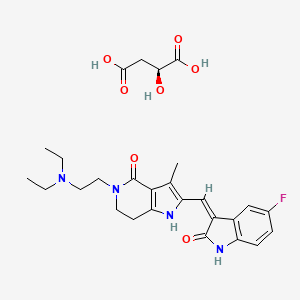
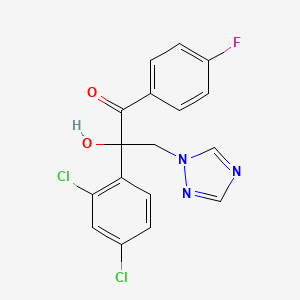
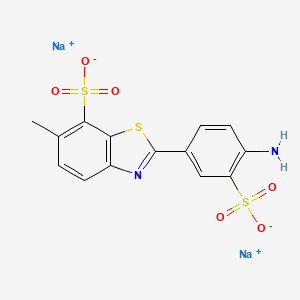
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
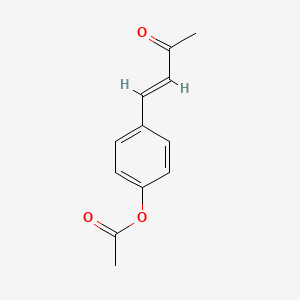
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
